Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate

Prostaglandin intermediate Physicochemical property Alpha-chain unsaturation

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate (CAS 42541-96-8) is a chiral cyclopentenone ester that serves as a key prostaglandin intermediate. Its structure features an (R)-configured 3-hydroxy group on a cyclopentenone ring coupled to a (Z)-hept-5-enoate methyl ester side chain, yielding C13H18O4 with a molecular weight of 238.28 g/mol.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B13637409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC=CCC1=CC(CC1=O)O
InChIInChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3
InChIKeyTUMDQIVLAQDJBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate – Chiral Prostaglandin Intermediate for E-Type Prostanoid Synthesis


Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate (CAS 42541-96-8) is a chiral cyclopentenone ester that serves as a key prostaglandin intermediate. Its structure features an (R)-configured 3-hydroxy group on a cyclopentenone ring coupled to a (Z)-hept-5-enoate methyl ester side chain, yielding C13H18O4 with a molecular weight of 238.28 g/mol . The compound occupies a specific niche within prostaglandin intermediate space: it is the enantiomerically resolved, α-chain unsaturated methyl ester used for convergent synthesis of PGE2 and E-type isoprostanes, distinguishing it from saturated-chain analogs employed for PGE1 derivatives such as misoprostol and mexiprostil .

Why Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate Cannot Be Replaced by Generic Cyclopentenone Prostaglandin Intermediates


Prostaglandin intermediates that appear structurally similar differ in three dimensions critical to downstream synthetic outcome and biological fidelity: (i) side-chain saturation (hept-5-enoate versus heptanoate), (ii) C3 absolute configuration (R versus S), and (iii) Δ5 olefin geometry (Z versus E). The hept-5-enoate chain with its (Z)-configured double bond is structurally pre-organized for constructing the natural cis-Δ5 alkene present in PGE2, PGF2α, and PGD2, whereas the saturated heptanoate chain found in norprostol (CAS 41138-61-8) leads exclusively to PGE1-type analogs [1]. Racemic or (S)-configured variants introduce the wrong enantiomer, which can exhibit altered or diminished receptor binding as documented across the prostaglandin analog class . These structural divergences mean that a researcher or procurement officer cannot substitute the saturated, racemic, or opposite-enantiomer compound and expect identical reactivity in conjugate addition steps or identical stereochemical fidelity in the final prostanoid product.

Quantitative Differentiation Evidence for Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate Versus Closest Analogs


Chain Unsaturation Differentiates Molecular Properties from the Saturated Norprostol Scaffold

The target compound's hept-5-enoate chain contains a (Z)-configured double bond that reduces molecular weight and alters lipophilicity relative to the fully saturated heptanoate analog (norprostol, CAS 41138-61-8). This structural feature directly impacts the physicochemical profile [1].

Prostaglandin intermediate Physicochemical property Alpha-chain unsaturation

Enantiomeric Configuration Drives Stereospecific Prostaglandin Receptor Interactions

The (R) absolute configuration at C3 is essential for biological activity in prostaglandin analogs. The target compound's (R)-configuration is confirmed by its positive optical rotation, directly opposing the (S)-enantiomer (CAS 42038-75-5), which exhibits negative rotation of equal magnitude . Although the optical rotation of the target hept-5-enoate has not been published as a standalone measurement, its (R)-configuration is established by the stereospecific synthetic route from enantiopure (+)-cis-2-oxabicyclo[3.3.0]oct-6-en-3-one [1].

Chiral resolution Optical rotation Enantiomeric purity

Synthetic Application Divergence: PGE2/E-Type Isoprostane Pathway Versus PGE1/Misoprostol Pathway

The target compound's hept-5-enoate chain is specifically required for the convergent synthesis of PGE2 and E-type isoprostanes, which contain a cis-Δ5 double bond in the α-chain. In contrast, the saturated heptanoate analog (norprostol) is employed for PGE1 derivatives such as misoprostol and mexiprostil, which bear a fully saturated α-chain [1]. The target compound has been utilized as a key intermediate in the total synthesis of E1 and E2 isoprostanes via two-component coupling with diastereoselective protonation .

Prostaglandin total synthesis Convergent coupling Isoprostane

Double Bond Geometry: (Z)-Configuration Is Critical for Natural Prostaglandin Mimicry

The (Z)-configuration of the Δ5 double bond in the target compound is essential for mimicking the natural cis-alkene geometry found in PGE2, PGF2α, PGD2, and PGI2. The (E)-isomer would introduce an altered spatial orientation of the carboxylate-bearing side chain, which is inconsistent with the binding pose required for prostaglandin EP, FP, DP, and IP receptor subtypes. While no direct comparative receptor binding data for the (Z)- vs (E)-hept-5-enoate intermediates are publicly available, the criticality of cis-olefin geometry is a well-established principle across the prostaglandin field, confirmed by crystallographic and cryo-EM structures of PGE2-bound EP2 and EP3 receptors [1][2].

Olefin geometry Cis/trans isomerism Prostaglandin receptor

Enantiomeric Excess and Purity Specifications Differentiate Research-Grade from Bulk Racemic Material

The target compound is commercially available as the single (R)-enantiomer with specified purity levels, whereas the racemic mixture (CAS 40098-26-8) is also marketed as a lower-cost alternative for non-stereospecific applications. The (R)-enantiomer is offered at ≥98% purity (Chemscene) or 95% purity (Chemenu), while the racemic mixture is typically supplied as a reagent-grade material without enantiomeric specification . The (S)-enantiomer of the saturated analog is available with enantiomeric excess of 97% (HPLC) .

Enantiomeric excess Purity specification Quality control

High-Value Application Scenarios for Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate Based on Verified Differentiation Evidence


Convergent Total Synthesis of Prostaglandin E2 (PGE2) and E-Type Isoprostanes

The target compound serves as a pre-functionalized chiral cyclopentenone acceptor in convergent PGE2 synthesis via organocopper-mediated 1,4-conjugate addition. The (Z)-hept-5-enoate chain already contains the requisite cis-Δ5 olefin, eliminating the need for late-stage olefination. This contrasts with the saturated heptanoate analog, which would require additional steps to introduce α-chain unsaturation. The total synthesis of E1 and E2 isoprostanes reported by Rodríguez and Spur (2007) utilizes this intermediate in a two-component coupling with diastereoselective protonation .

Stereochemical Probe in Prostaglandin Receptor Structure-Activity Relationship (SAR) Studies

The (R)-configuration at C3 provides a defined stereochemical anchor for SAR investigations of cyclopentenone prostaglandin analogs. When coupled to various ω-side chains, the resulting library maintains consistent α-chain geometry, enabling deconvolution of ω-chain contributions to receptor subtype selectivity. The enantiopure nature of the target compound (≥98% purity) ensures that observed biological effects are attributable to the (R)-enantiomer rather than racemic confounding .

Asymmetric Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) Analogs

Cyclopentenone prostaglandins such as 15d-PGJ2 require a cyclopentenone core with specific α-chain unsaturation for electrophilic reactivity toward cellular thiols. The target compound's cyclopentenone ring and hept-5-enoate chain are structurally aligned with this pharmacophore class. The Russian Journal of Organic Chemistry (2011) reported the use of a structurally related methyl (5Z)-7-(substituted-cyclopentenone)hept-5-enoate as a key building block for 15-deoxy-Δ12,14-prostaglandin J2, demonstrating the utility of this scaffold in cyPG synthesis [1].

Chiral Intermediate for Prostacyclin (PGI2) Analog Development

The silyl-protected derivative of the target compound, (R,Z)-methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS 220328-59-6), has been described as a chiral intermediate for prostacyclin analog synthesis. The free 3-hydroxy compound serves as the direct precursor to this protected form, and its (R)-stereochemistry is essential for generating prostacyclin analogs with the correct absolute configuration at the position corresponding to C-15 of natural PGI2 [2].

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